molecular formula C22H19N3OS B11437743 N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[2,1-b][1,3]benzothiazol-3-amine

N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[2,1-b][1,3]benzothiazol-3-amine

Cat. No.: B11437743
M. Wt: 373.5 g/mol
InChI Key: YZJBWHBOXGICQO-UHFFFAOYSA-N
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Description

“N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[2,1-b][1,3]benzothiazol-3-amine” is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both phenyl and furan rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[2,1-b][1,3]benzothiazol-3-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[2,1-b][1,3]benzothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,6-dimethylphenyl group: This step may involve a nucleophilic substitution reaction where the phenyl group is introduced.

    Attachment of the 5-methylfuran-2-yl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazo[2,1-b][1,3]benzothiazole core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for coupling reactions: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction of the imidazo[2,1-b][1,3]benzothiazole core could produce dihydro derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives:

Biology

    Biological activity studies: Researchers may investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

    Drug development: The compound’s unique structure makes it a candidate for drug discovery programs targeting various diseases.

Industry

    Material science: Its derivatives might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which “N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[2,1-b][1,3]benzothiazol-3-amine” exerts its effects would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to the observed biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]benzothiazole derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Phenyl-substituted imidazoles: Compounds with phenyl groups attached to imidazole rings.

    Furan-containing heterocycles: Molecules that include furan rings in their structure.

Uniqueness

The uniqueness of “N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[2,1-b][1,3]benzothiazol-3-amine” lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[2,1-b][1,3]benzothiazol-1-amine

InChI

InChI=1S/C22H19N3OS/c1-13-7-6-8-14(2)19(13)23-21-20(17-12-11-15(3)26-17)24-22-25(21)16-9-4-5-10-18(16)27-22/h4-12,23H,1-3H3

InChI Key

YZJBWHBOXGICQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(O5)C

Origin of Product

United States

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